molecular formula C16H23N3O3 B2927326 Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate CAS No. 2224524-09-6

Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate

Cat. No.: B2927326
CAS No.: 2224524-09-6
M. Wt: 305.378
InChI Key: RLIOPASPOLIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate is a complex organic compound with a unique structure that combines an adamantane core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantane-1-carboxylic acid with cyanomethyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with methylamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine share the adamantane core but differ in their functional groups.

    Carbamoyl compounds: Similar compounds include carbamoyl chlorides and carbamates, which have different reactivity and applications.

Uniqueness

Methyl 3-({[(cyanomethyl)carbamoyl]methyl}amino)adamantane-1-carboxylate is unique due to its combination of an adamantane core with cyanomethyl and carbamoyl functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-22-14(21)15-5-11-4-12(6-15)8-16(7-11,10-15)19-9-13(20)18-3-2-17/h11-12,19H,3-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIOPASPOLIBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.